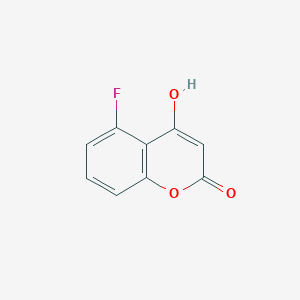

5-Fluoro-4-hydroxy-2H-chromen-2-one

Description

Significance of the Chromen-2-one Scaffold in Academic Inquiry

The 2H-chromen-2-one, or coumarin (B35378), framework is a prominent heterocyclic structure that is widely distributed in nature and serves as a crucial building block in both natural and synthetic bioactive compounds. nih.gov Its unique and versatile oxygen-containing bicyclic system is recognized as a "privileged scaffold" in medicinal chemistry, a term designated for molecular structures that are capable of binding to multiple biological targets. nih.govcore.ac.uknih.govacs.org This versatility has made the coumarin nucleus an invaluable template for drug discovery programs. core.ac.uk

The inherent properties of the coumarin system, including its large conjugated system with electron-rich characteristics, are significant for its interactions with a variety of molecules and ions. nih.gov Consequently, compounds based on this scaffold have been shown to exhibit a vast array of biological activities. Academic and industrial research has extensively documented the diverse pharmacological potential of coumarin derivatives, as summarized in the table below.

| Biological Activity of Chromen-2-one Derivatives |

| Anticoagulant nih.gov |

| Anticancer nih.govresearchgate.net |

| Anti-inflammatory nih.govresearchgate.netscispace.com |

| Antioxidant nih.gov |

| Antibacterial researchgate.netscispace.comresearchgate.net |

| Antiviral researchgate.nettandfonline.com |

| Antifungal researchgate.nettandfonline.com |

| Enzyme Inhibition (e.g., MAO-B) nih.gov |

| Neuroprotective nih.gov |

The 4-hydroxy-2H-chromen-2-one substructure, in particular, has garnered significant interest due to its distinct chemical reactivity and biological properties, forming the basis for many synthetic and investigational compounds. scispace.comresearchgate.net

Rationale for Fluorine Incorporation in Bioactive Molecules

The introduction of fluorine into organic molecules is a well-established and powerful strategy in modern drug discovery. researchgate.net Approximately 20% of all commercially available pharmaceuticals contain at least one fluorine atom, a testament to the beneficial effects this element can impart. wikipedia.orgmdpi.com The rationale for incorporating fluorine is multifaceted and is based on its unique atomic and chemical properties.

One of the most significant advantages of fluorination is the enhancement of metabolic stability. researchgate.netwikipedia.org The carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic cleavage. wikipedia.org Strategically placing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and reducing the required dose. mdpi.com Furthermore, fluorination often increases a compound's lipophilicity, which can improve its ability to permeate cell membranes and enhance its bioavailability. researchgate.netwikipedia.orgmdpi.com

Key Effects of Fluorine Incorporation in Bioactive Molecules

| Property Affected | Consequence |

|---|---|

| Metabolic Stability | Increased resistance to metabolic degradation, leading to a longer half-life. researchgate.netmdpi.comchimia.ch |

| Lipophilicity | Enhanced ability to cross biological membranes, often improving bioavailability. wikipedia.orgresearchgate.net |

| Binding Affinity | Altered electronic interactions can lead to stronger and more selective binding to target enzymes or receptors. researchgate.net |

| Acidity (pKa) | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons. researchgate.net |

| Conformation | Can influence the preferred shape of the molecule, potentially locking it into a more active conformation. |

Overview of Research Trajectories for 5-Fluoro-4-hydroxy-2H-chromen-2-one and Analogues

While the compound this compound (CAS No. 799262-09-2) is a known chemical entity, extensive research focusing solely on this specific molecule is not widely published. ambeed.combldpharm.com Instead, its investigation is typically part of broader research programs exploring the synthesis and biological activities of various fluorinated coumarin analogues. The research trajectories for these related compounds provide insight into the potential applications and areas of interest for this compound.

A significant area of research involves the synthesis of fluorinated coumarins as potential therapeutic agents. For instance, studies have focused on creating new fluorinated coumarins and evaluating their anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netsigmaaldrich.com In one such study, the synthesized fluorine-containing compounds demonstrated excellent anti-inflammatory activity and notable potential as antibacterial and antifungal agents compared to other halogenated counterparts. researchgate.net

Another prominent research direction is the development of fluorinated coumarins for diagnostic purposes. A series of fluorinated coumarin derivatives were synthesized and evaluated for their potential as selective positron emission tomography (PET) tracers for imaging monoamine oxidase-B (MAO-B). acs.orgnih.gov MAO-B is an important biomarker for neurodegenerative diseases, and these studies identified a promising PET tracer candidate with high affinity and selectivity for this enzyme. acs.orgnih.gov

The synthesis of multi-substituted coumarins, including those with fluorine at various positions on the coumarin scaffold, is another active field of study. Research has explored the synthesis of 3-phenyl-coumarins with fluorine substitutions on the phenyl ring to evaluate their antioxidant and enzyme inhibitory activities. mdpi.com These studies help to build a structure-activity relationship (SAR) profile, clarifying how the position and nature of substituents influence the biological effects of the coumarin core.

The table below highlights examples of research involving fluorinated coumarin analogues, which frames the context for potential investigations into this compound.

Research on Fluorinated Coumarin Analogues

| Research Focus | Example Analogues Studied | Investigated Application |

|---|---|---|

| Anti-inflammatory & Antimicrobial Agents | Various 4-(anilinomethyl)-coumarins with fluorine on the aniline (B41778) ring. researchgate.net | Analgesic, Anti-inflammatory, Antibacterial, Antifungal. researchgate.net |

| PET Imaging Tracers | Fluorinated coumarin derivatives with ether linkages. acs.org | Selective imaging of Monoamine Oxidase-B (MAO-B). acs.orgnih.gov |

| Antioxidant & Enzyme Inhibitors | 5-acetyloxy-3-(3-fluorophenyl)-4-methyl-chromen-2-one and 5-acetyloxy-3-(4-fluorophenyl)-4-methyl-chromen-2-one. mdpi.com | Antioxidant activity, Lipoxygenase (LOX) inhibition. mdpi.com |

| Anticancer Hybrids | Hybrids of 5-Fluorouracil (B62378) linked to a 7-oxy-2H-chromen-2-one scaffold. mdpi.com | Potential anticancer agents with improved drug-likeness. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDOIYLPXZMHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC(=O)O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 4 Hydroxy 2h Chromen 2 One and Its Derivatives

Classical Condensation Reactions for Coumarin (B35378) Core Formation

The formation of the fundamental coumarin ring system has historically relied on several named condensation reactions. These methods, while traditional, remain relevant in contemporary organic synthesis.

Pechmann Condensation Approaches

The Pechmann condensation is a widely utilized method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. clockss.org For the synthesis of 5-Fluoro-4-hydroxy-2H-chromen-2-one, this would typically involve the condensation of a 5-fluorophenol derivative with a suitable β-ketoester. The reaction is generally catalyzed by strong acids such as sulfuric acid, although various other catalysts have been explored to improve yields and reaction conditions. jetir.org

The general mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin ring. The specific conditions, including the choice of catalyst and reaction temperature, are crucial for the successful synthesis and can vary depending on the reactivity of the starting materials. sigmaaldrich.com

Table 1: Illustrative Pechmann Condensation for a Substituted Coumarin

| Phenol Reactant | β-Ketoester | Catalyst | Temperature (°C) | Yield (%) |

| Resorcinol | Ethyl acetoacetate | Sulfuric Acid | Room Temp | 85 |

Knoevenagel Condensation Protocols

The Knoevenagel condensation provides an alternative route to the coumarin core, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as a malonic ester, in the presence of a basic catalyst. mdpi.com To synthesize this compound, a 2-hydroxy-5-fluorobenzaldehyde would be a key starting material. The reaction proceeds through a condensation to form an intermediate, which then undergoes an intramolecular cyclization and subsequent elimination to yield the coumarin ring. researchgate.net

This method is particularly useful for the synthesis of coumarins with substituents at the 3-position, depending on the choice of the active methylene compound. The selection of the base, ranging from piperidine (B6355638) to stronger bases, can significantly influence the reaction rate and outcome. wikipedia.org

Perkin and Wittig Reactions in Coumarin Synthesis

The Perkin reaction is another classical method for the synthesis of coumarins, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. slideshare.netorganicreactions.org For the synthesis of a coumarin from a salicylaldehyde, the reaction proceeds through the formation of an intermediate α,β-unsaturated acid, which then undergoes lactonization. stackexchange.comsciepub.com The use of 5-fluorosalicylaldehyde and acetic anhydride would be a potential route to a 5-fluorocoumarin derivative. slideshare.net

The Wittig reaction offers a more modern and versatile approach to alkene synthesis and has been adapted for the formation of the coumarin ring system. This method typically involves the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane. The reaction leads to the formation of the α,β-unsaturated ester, which then undergoes intramolecular cyclization to form the coumarin. This approach is valued for its high degree of control over the formation of the double bond. researchgate.net

Modern and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches often offer advantages such as reduced reaction times, milder conditions, and the use of less hazardous reagents.

Multicomponent Reaction (MCR) Implementations

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of 4-hydroxycoumarin (B602359) derivatives. nih.gov A common strategy involves the one-pot reaction of a 4-hydroxycoumarin, an aldehyde, and a C-H activated compound. researchgate.nettsijournals.com For the synthesis of derivatives of this compound, the parent fluorinated coumarin could be used as a key building block in such reactions. These reactions are often praised for their high atom economy and operational simplicity. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times and often improve product yields. ijsart.com This technology has been successfully applied to various coumarin syntheses, including the Pechmann condensation. rasayanjournal.co.in The use of microwave irradiation can accelerate the reaction by efficiently heating the reaction mixture, leading to faster reaction rates. researchgate.net For the synthesis of this compound, a microwave-assisted Pechmann condensation of a 5-fluorophenol with a β-ketoester could offer a more rapid and efficient alternative to conventional heating methods. wikipedia.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Pechmann Condensation for a Substituted Coumarin

| Method | Catalyst | Solvent | Time | Yield (%) |

| Conventional | Sulfuric Acid | None | Overnight | 85 |

| Microwave | FeF3 | None | 7 min | High |

Note: This table provides a comparative example for a related hydroxycoumarin synthesis, highlighting the typical advantages of microwave assistance.

Solvent-Free and Environmentally Benign Techniques

In recent years, the development of solvent-free and environmentally benign synthetic methods has become a major focus in organic chemistry to minimize the environmental impact of chemical processes. For the synthesis of 4-hydroxycoumarin derivatives, including the 5-fluoro analogue, the Pechmann condensation is a widely utilized and adaptable method.

Pechmann Condensation under Solvent-Free Conditions:

The Pechmann condensation traditionally involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. To align with green chemistry principles, this reaction has been successfully adapted to solvent-free conditions, often accelerated by microwave irradiation or mechanochemical methods like ball milling. rsc.orgnih.gov For the synthesis of this compound, 2-fluorophenol (B130384) would serve as the starting phenol.

Tris(pentafluorophenyl)borane [B(C6F5)3] has been demonstrated as an efficient catalyst for the Pechmann condensation under solvent-free conditions, offering advantages such as low catalyst loading, short reaction times, and high yields. semanticscholar.orgiaea.org Another green approach involves the use of heterogeneous solid acid catalysts, such as Amberlyst-15, which can be easily recovered and reused. nih.gov Microwave-assisted synthesis using such catalysts further enhances the efficiency of the reaction, significantly reducing reaction times. researchgate.netafricanjournalofbiomedicalresearch.com

A mechanochemical approach using ball milling in the presence of a mild acid catalyst like methanesulfonic acid also provides a high-yielding and scalable solvent-free synthesis of coumarins. rsc.orgresearchgate.net This method avoids the use of hazardous acids and solvents and simplifies the purification process. rsc.org

Table 1: Comparison of Solvent-Free Methods for Coumarin Synthesis

| Method | Catalyst/Conditions | Advantages |

| Microwave-assisted | Solid acid catalysts (e.g., Amberlyst-15, FeCl3) | Rapid reaction times, high yields, solvent-free. nih.govresearchgate.net |

| Mechanochemical | Ball milling with methanesulfonic acid | Solvent-free, high yields, scalability, ambient temperature. rsc.org |

| Catalytic | B(C6F5)3 | Low catalyst loading, mild conditions, high yields. semanticscholar.orgiaea.org |

Biocatalytic and Nanoparticle-Mediated Syntheses

Biocatalytic Approaches:

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of complex molecules. While direct biocatalytic synthesis of this compound is not extensively documented, related biocatalytic transformations within the coumarin family suggest its feasibility. For instance, the asymmetric synthesis of the anticoagulant drug warfarin (B611796), a prominent 4-hydroxycoumarin derivative, and its analogues has been achieved using organocatalysts, including C2-symmetric squaramide-based primary diamines. rsc.orgresearchgate.net These methods provide high enantioselectivity, which is crucial for the biological activity of many chiral coumarins. rsc.org

Nanoparticle-Mediated Syntheses:

The use of nanoparticles as catalysts in organic synthesis has gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. In the context of 4-hydroxycoumarin derivatives, zinc oxide nanoparticles loaded onto fluorapatite (B74983) have been used as a sustainable catalyst for the synthesis of furo[3,2-c]coumarin derivatives.

For the synthesis of warfarin analogues, which share the 4-hydroxycoumarin core, nanoparticles have been employed for drug delivery applications. scispace.comrsc.orgrsc.orgresearchgate.net For example, polymeric nanoparticles have been used to encapsulate warfarin for controlled release. scispace.comresearchgate.net Silver nanoparticles have also been investigated in the context of anticoagulant delivery. nih.gov While these examples focus on the application of nanoparticles with existing coumarin derivatives, the catalytic potential of various nanoparticles could be extended to the primary synthesis of the this compound scaffold.

Regioselective Fluorination Techniques in Coumarin Chemistry

The introduction of a fluorine atom at a specific position on an aromatic ring can significantly alter the biological and physicochemical properties of a molecule. In coumarin chemistry, regioselective fluorination is a key step in accessing specifically fluorinated derivatives like this compound.

Direct electrophilic fluorination of a pre-formed 4-hydroxycoumarin is a potential route. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for the electrophilic fluorination of activated aromatic systems. nih.govnih.gov The hydroxyl group at the 4-position and the lactone ring influence the electron density of the benzenoid ring, directing the electrophilic attack. Theoretical studies on the mechanism of selective fluorination of aromatic compounds with Selectfluor suggest a preference for a single-electron transfer (SET) mechanism. rsc.org

Alternatively, the synthesis can start from a pre-fluorinated precursor, such as 2-fluorophenol, which then undergoes cyclization to form the coumarin ring system, as described in the Pechmann condensation.

For arenes that are not sufficiently activated for direct fluorination, a directed C-H bond fluorination approach can be employed using a removable directing group. acs.org This strategy allows for precise control over the position of fluorination.

Derivatization and Functionalization Strategies for this compound Analogues

C-3 Position Functionalization

The C-3 position of the 4-hydroxycoumarin scaffold is highly nucleophilic and is a common site for functionalization. A variety of substituents can be introduced at this position to modulate the biological activity of the resulting analogues.

Common C-3 functionalization reactions include:

Michael Addition: 4-Hydroxycoumarins readily undergo Michael addition to α,β-unsaturated ketones, a reaction famously used in the synthesis of warfarin and its analogues. nih.gov

Alkylation: The C-3 position can be alkylated using various electrophiles.

Arylation: Direct arylation of the C-3 position can be achieved through coupling reactions. researchgate.net

Amination: Synthesis of 3-amino-4-hydroxycoumarin derivatives has been reported. nih.gov

Fused Ring Systems: Multicomponent reactions can be employed to construct fused heterocyclic rings at the C-3 and C-4 positions, such as pyrrolocoumarins. mdpi.com

Table 2: Examples of C-3 Functionalization Reactions of 4-Hydroxycoumarins

| Reaction Type | Reagents | Product Type |

| Michael Addition | α,β-Unsaturated ketones | 3-Alkyl-4-hydroxycoumarins |

| Arylation | Diazotized anilines | 3-Aryl-4-hydroxycoumarins researchgate.net |

| Condensation | Ninhydrin or acenaphthene (B1664957) quinone | Fused pyrrolo[3,2-c]coumarins mdpi.com |

Modifications at the Hydroxyl Group

The hydroxyl group at the 4-position of this compound can be modified through O-alkylation or O-acylation to produce a range of derivatives with altered properties.

O-Alkylation: Ether derivatives can be synthesized by reacting the 4-hydroxycoumarin with alkyl halides in the presence of a base. This modification can influence the solubility and biological activity of the compound. nih.gov

O-Acylation: Ester derivatives are formed through the reaction of 4-hydroxycoumarin with acyl chlorides or acid anhydrides. sciepub.comsciepub.com Microwave-assisted, solvent-free conditions have been successfully applied for the O-acylation of 4-hydroxycoumarins. sciepub.com

Substitution on the Benzenoid Ring

Further substitution on the benzenoid ring of this compound can be achieved through electrophilic aromatic substitution reactions. The existing fluorine atom and the coumarin ring system will influence the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the electron-withdrawing nature of the coumarin ring can deactivate the benzenoid ring towards electrophilic attack.

Halogenation: Further halogenation can be achieved using standard halogenating agents. libretexts.org

Nitration: Nitration of 4-hydroxycoumarins has been reported to occur at the C-3 position or on the benzenoid ring depending on the reaction conditions. For this compound, nitration would be expected to be directed by both the fluorine and the coumarin ring.

Sulfonation: Sulfonation is another common electrophilic aromatic substitution that can introduce a sulfonic acid group onto the benzenoid ring. libretexts.org

Chemical Reactivity and Transformation Mechanisms of 5 Fluoro 4 Hydroxy 2h Chromen 2 One

Electrophilic and Nucleophilic Substitution Reactions

The 4-hydroxycoumarin (B602359) framework is known for its susceptibility to both electrophilic and nucleophilic attacks. The primary site for nucleophilic character is the C3 position, which readily reacts with various electrophiles. Conversely, the hydroxyl group at C4 can be targeted by nucleophiles after activation.

Nucleophilic Character: The carbon at the C3 position is the most significant nucleophilic center in the 4-hydroxycoumarin system. This is due to the enolate character of the molecule. Reactions such as alkylation, acylation, and condensation frequently occur at this position. sciepub.com For instance, the reaction of 4-hydroxycoumarin with acyl chlorides can lead to C-acylation at the C3 position, particularly under specific catalytic conditions. sciepub.com The electron-withdrawing fluorine atom at C5 would be expected to decrease the electron density of the aromatic ring and, by extension, could slightly reduce the nucleophilicity of the C3 carbon.

Recent studies have also explored radical pathways for the functionalization of 4-hydroxycoumarins. Upon deprotonation and photoexcitation, 3-substituted 4-hydroxycoumarins can act as single-electron transfer (SET) reductants, generating radicals that can then react with electrophiles, leading to C3-functionalized products with complete regioselectivity. rsc.org

Table 1: Examples of Substitution Reactions on the 4-Hydroxycoumarin Scaffold

| Reaction Type | Reagent | Position of Attack | Product Type |

| C-Allylation | 3-Bromocyclohexene | C3 | 3-(Cyclohex-2-enyl)-4-hydroxycoumarin |

| C-Acylation | Long-chain acyl chlorides | C3 | 3-Acyl-4-hydroxycoumarins |

| N-Substitution | Primary amines | C4 | N-Substituted 4-aminocoumarins |

| Michael Addition | Vinyl-substituted N-heterocycles | C3 | Warfarin (B611796) analogs |

Data compiled from studies on the parent 4-hydroxycoumarin molecule. nsf.gov

Cyclization and Ring-Opening Pathways

The structure of 5-Fluoro-4-hydroxy-2H-chromen-2-one allows for various cyclization and ring-opening reactions, leading to the formation of novel heterocyclic systems.

Cyclization: Intramolecular cyclization can occur when a suitable functional group is introduced at the C3 position. For example, the reaction of 4-hydroxycoumarin with α-haloketones can proceed through an initial O-alkylation followed by a tandem cyclization to yield furo[3,2-c]coumarin derivatives. mdpi.com Another important cyclization pathway involves the reaction with aryl oxiranes. Catalyzed by FeCl3, this reaction proceeds via a regioselective ring-opening of the oxirane by the 4-hydroxycoumarin, followed by dehydration and concomitant cyclization to form 2-aryl-4H-furo[3,2-c]coumarin derivatives. rsc.org

Ring-Opening: The lactone ring of the coumarin (B35378) system is susceptible to cleavage under certain conditions. While reactions with primary amines under microwave irradiation often proceed without ring-opening, other nucleophiles can induce cleavage of the ester bond. For instance, hydrolysis of furo[3,2-c]coumarin derivatives, which are formed from 4-hydroxycoumarins, can lead to ring-opening of the parent coumarin structure to generate derivatives that contain a substructural unit of strobilurin fungicides. mdpi.com This process typically involves hydrolysis followed by methylation. mdpi.com

Table 2: Key Cyclization and Ring-Opening Reactions

| Reaction Pathway | Reagents/Catalysts | Intermediate/Key Step | Final Product Class |

| Furanocoumarin Synthesis | α-Haloketone | Tandem O-alkylation/cyclization | Furo[3,2-c]coumarins |

| Furocoumarin Synthesis | Aryl oxirane / FeCl3 | Regioselective oxirane ring-opening | 2-Aryl-4H-furo[3,2-c]coumarins |

| Coumarin Ring-Opening | Hydrolysis and Methylation | Lactone cleavage | Strobilurin-type structures |

Pathways are based on the reactivity of the general 4-hydroxycoumarin structure. mdpi.comrsc.org

Influence of Solvent and Catalyst on Reaction Outcomes

The outcome of reactions involving the 4-hydroxycoumarin scaffold is highly dependent on the choice of solvent and catalyst. These factors can influence reaction rates, yields, and even the regioselectivity of the transformation.

Solvent Effects: The choice of solvent can dictate the reaction pathway. In the reaction of 3-acetyl-5,6,7,8-tetrafluoro-4-hydroxycoumarin with benzylamine, the pathway changes depending on the solvent used. researchgate.net Condensation at the acyl substituent can be accompanied by the replacement of a fluorine atom. researchgate.net Similarly, in multicomponent reactions to form pyranocoumarins, solvent screening revealed that chlorobenzene (B131634) was the optimal choice, while mixed solvents were necessary for substrates with poor solubility. nih.gov

Catalyst Effects: Catalysts play a crucial role in activating the 4-hydroxycoumarin ring and directing the reaction.

Acid Catalysis: Acid catalysts can protonate N-heterocycles, enhancing the electrophilic reactivity of vinyl groups and promoting Michael addition with 4-hydroxycoumarins. nsf.gov

Base Catalysis: Bases like piperidine (B6355638) are used in C-acylation reactions. sciepub.com Imidazole (B134444) has been identified as an effective amphoteric catalyst for the one-pot, three-component synthesis of 2,3-dihydrofuro[3,2-c]coumarins in water, promoting the initial Knoevenagel condensation. nih.gov

Metal Catalysis: Lewis acids such as FeCl3 are effective in catalyzing the regioselective ring-opening of oxiranes for the synthesis of furo[3,2-c]coumarins. rsc.org In other reactions, metal catalysts like those based on Palladium, Rhodium, Copper, and Iron have been tested, with Palladium complexes showing superior yield and diastereoselectivity in certain multicomponent reactions. nih.gov

Phase Transfer Catalysts: In condensation reactions, quaternary ammonium (B1175870) salts like methyltrioctylammonium chloride (Aliquat 336) have been shown to be efficient phase transfer catalysts, especially in aqueous media. researchgate.net

Table 3: Effect of Catalysts on 4-Hydroxycoumarin Reactions

| Catalyst Type | Example | Reaction | Role of Catalyst |

| Acid | Acetic Acid | Michael Addition | Protonates electrophile, enhancing reactivity |

| Base | Imidazole | Multicomponent Synthesis of Dihydrofurocoumarins | Promotes Knoevenagel condensation |

| Lewis Acid | FeCl3 | Synthesis of Furo[3,2-c]coumarins | Activates aryl oxirane for ring-opening |

| Metal Complex | [PdCl(η3-C3H5)]2 | Multicomponent Synthesis of Pyranocoumarins | Catalyzes formation of active intermediates |

| Phase Transfer | Aliquat 336 | Condensation Reactions | Facilitates reaction between phases |

Data is generalized from reactions involving the 4-hydroxycoumarin core. researchgate.netnsf.govrsc.orgnih.govnih.gov

Mechanistic Studies of Specific Derivatization Reactions

Understanding the mechanisms of derivatization is key to controlling reaction outcomes and designing new synthetic routes.

Mechanism of Michael Addition: The synthesis of warfarin analogs through the reaction of 4-hydroxycoumarins with vinyl-substituted N-heterocycles is proposed to proceed via a Michael addition mechanism. The reaction is promoted by an acid, which protonates the nitrogen of the heterocycle. This enhances the electrophilicity of the vinyl group, making it susceptible to nucleophilic attack by the enol form of the 4-hydroxycoumarin. The enol's electron density attacks the vinyl group, leading to the formation of the C-C bond at the C3 position. nsf.gov

Mechanism of Multicomponent Reactions: A plausible mechanism for the ternary-catalytic multicomponent reaction to form pyranocoumarins involves several steps. First, an imine intermediate is generated in situ from an alkynaldehyde in the presence of a phosphoric acid and an amine catalyst. This intermediate then reacts with the 4-hydroxycoumarin. Subsequent steps involve the formation of a phosphate (B84403) anion-coordinated species, which ultimately leads to the cyclized product. nih.gov

Mechanism of Imidazole-Catalyzed Synthesis: In the synthesis of 2,3-dihydrofuro[3,2-c]coumarins, the amphoteric catalyst imidazole plays a dual role. It first facilitates the Knoevenagel condensation between 4-hydroxycoumarin and an aldehyde. Simultaneously, it reacts with an α-bromoacetophenone to generate a nucleophilic imidazolium (B1220033) ylide intermediate, which then participates in the subsequent cyclization steps. nih.gov

Mechanism of Biscoumarin Formation: The synthesis of a bis(4-hydroxy-2H-chromen-2-one) derivative can be achieved through a basic organocatalyzed 1,4-conjugate addition tandem reaction. In this pathway, 4-hydroxycoumarin acts as a nucleophile in a Michael addition to chromone-3-carboxylic acid, followed by further reaction to form the bis-adduct. nih.gov

Molecular Mechanisms of Biological Activity

Enzyme Inhibition and Modulation Pathways

Derivatives of 4-hydroxycoumarin (B602359), including fluorinated analogs, have been identified as inhibitors of several key enzymes implicated in disease progression. Their ability to fit into the active sites of these enzymes and disrupt their catalytic activity forms the basis of their therapeutic potential.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers, making it a significant target for therapeutic intervention. Coumarin (B35378) derivatives have emerged as a promising class of PI3K inhibitors. Studies have shown that certain coumarin-based compounds can effectively inhibit the PI3K/Akt pathway, leading to cytotoxic effects in cancer cells. For instance, a series of coumarin derivatives, both alone and as hybrids with cinnamic acid, were synthesized and found to mediate their cytotoxicity through the inhibition of the PI3K/AKT pathway in HL60 and HepG2 cancer cells.

Furthermore, the hybridization of 7-hydroxy-4-methylcoumarin with other pharmacophores has yielded potent dual PI3K/Akt inhibitors. One such derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells by inducing apoptosis through the inhibition of the PI3K-α/Akt-1 axis. These findings underscore the potential of the coumarin scaffold in the design of novel anticancer agents that target the PI3K signaling cascade.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is associated with the development of various cancers, making them a validated target for anticancer drug development. Coumarin-based compounds have been extensively investigated as HDAC inhibitors.

The general pharmacophore model for HDAC inhibitors includes a zinc-binding group, a linker, and a surface recognition group (CAP group). The coumarin moiety has proven to be an effective CAP group for interacting with the surface of HDAC enzymes. Research has demonstrated that the introduction of electron-withdrawing substituents, such as fluorine, on the coumarin scaffold can influence the inhibitory activity. Specifically, a trend of inhibition for mono-substituted benzyloxy fragments on coumarin-based hydroxamates was observed, with fluoro-substituted derivatives showing potent activity. These novel coumarin-based HDAC inhibitors have been shown to increase the acetylation of histones H3 and H4, arrest the cell cycle at the G2/M phase, and induce apoptosis in cancer cells.

Lanosterol (B1674476) 14α-Demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. It is the primary target for azole antifungal drugs. The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to a fungistatic or fungicidal effect.

Recent strategies in drug design have explored the development of dual inhibitors that can target multiple pathways simultaneously. In this context, the design of compounds that can inhibit both Lanosterol 14α-demethylase and Histone Deacetylase (HDAC) has been pursued as a novel approach to combat drug-resistant fungal infections. While direct inhibition of Lanosterol 14α-demethylase by 5-Fluoro-4-hydroxy-2H-chromen-2-one has not been extensively detailed, the coumarin scaffold is being investigated in the development of such dual-target inhibitors. This approach aims to block ergosterol biosynthesis and modulate fungal gene expression, offering a promising strategy against resistant fungal pathogens.

Hydroxysteroid Dehydrogenase (HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a key role in the intracellular regulation of glucocorticoids by converting inactive cortisone (B1669442) to active cortisol. Overactivity of 11β-HSD1 in tissues like the liver and adipose tissue is associated with metabolic syndrome, type 2 diabetes, and obesity. Consequently, inhibitors of this enzyme are being actively pursued as therapeutic agents.

The coumarin scaffold has been identified as a promising starting point for the development of 11β-HSD1 inhibitors. Specifically, 3-phenylcoumarin (B1362560) has been shown to be a suitable non-steroidal scaffold for creating small-molecule inhibitors that target 11β-HSD1. nih.gov Derivatives of 3-phenylcoumarin can mimic the binding of steroids in the active site of the enzyme. nih.gov Studies have reported that some of these derivatives can achieve significant inhibition of 11β-HSD1 at micromolar and even nanomolar concentrations, with good selectivity over the related 17β-HSD2 enzyme. nih.gov

| Compound Type | Target Enzyme | Key Findings |

| Coumarin Derivatives | PI3K/Akt | Mediate cytotoxicity in cancer cells through pathway inhibition. |

| Coumarin-Based Hydroxamates | HDAC | Fluoro-substituted derivatives show potent inhibitory activity. |

| 3-Phenylcoumarin Derivatives | 11β-HSD1 | Act as non-steroidal inhibitors by mimicking steroid binding. nih.gov |

Other Enzymatic Target Interactions

Beyond the well-studied targets, 4-hydroxycoumarin derivatives have been shown to interact with other enzymes, indicating a broader spectrum of biological activity.

Carbonic Anhydrase-II Inhibition: In a study evaluating the enzyme inhibition potential of a series of 4-hydroxycoumarin derivatives, some compounds demonstrated inhibitory activity against carbonic anhydrase-II. researchgate.netscielo.br This enzyme is involved in various physiological processes, and its inhibition has therapeutic applications.

NADPH Quinone Reductase Inhibition: Certain 3-substituted-4-hydroxycoumarins have been found to be effective competitive inhibitors of the dicoumarol-sensitive NADPH quinone reductase from rat liver. nih.gov This enzyme is involved in detoxification and protection against oxidative stress.

Receptor Binding and Signaling Pathway Interference

In addition to direct enzyme inhibition, coumarin derivatives can exert their biological effects by binding to cellular receptors and interfering with their signaling pathways.

Derivatives of hydroxycoumarin have been investigated for their ability to bind to serotonin (B10506) receptors. Specifically, arylpiperazinyl derivatives of 5- and 7-hydroxycoumarin have been designed and evaluated as 5-HT1A serotonin receptor antagonists. mdpi.com The affinity of these compounds for the receptor is influenced by the nature and position of substituents on the coumarin and phenylpiperazine rings. mdpi.com For instance, the replacement of a cyano group with a fluoro or bromo moiety at the C-2 position of the phenylpiperazine ring resulted in a decrease in affinity for the 5-HT2A receptor. mdpi.com

Furthermore, the intrinsic fluorescence of the coumarin scaffold has been exploited to develop fluorescent probes for studying receptor-ligand interactions. For example, a coumarin-based fluorescent probe for the peroxisome proliferator-activated receptor γ (PPARγ) has been synthesized for use in competitive binding assays. nih.gov This highlights the utility of coumarin derivatives as tools to investigate and modulate receptor function. The ability of coumarin functionalized receptors to selectively detect fluoride (B91410) ions through hydrogen bonding and deprotonation has also been demonstrated, showcasing their potential in sensor applications. researchgate.netrsc.org

| Compound Class | Receptor Target | Mechanism of Action |

| Arylpiperazinyl hydroxycoumarins | Serotonin Receptors (5-HT1A, 5-HT2A) | Antagonistic binding, with affinity influenced by substituents. mdpi.com |

| Coumarin-based probes | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Competitive binding, enabling the study of ligand-receptor interactions. nih.gov |

| Coumarin functionalized receptors | Fluoride Ions | Selective detection through hydrogen bonding and deprotonation. researchgate.netrsc.org |

Cellular Pathway Perturbations in In Vitro Models

Induction of Apoptosis in Cancer Cell Lines

Currently, there is a lack of specific studies demonstrating the induction of apoptosis in cancer cell lines by this compound. While other derivatives of 4-hydroxy-2H-chromen-2-one have been investigated for their pro-apoptotic effects, the influence of the fluorine substitution at the 5-position on this activity is not documented. Research on related compounds often explores the activation of caspase cascades, modulation of Bcl-2 family proteins, and the induction of DNA fragmentation, which are hallmark features of apoptosis.

Cell Cycle Arrest Mechanisms in Cancer Cell Lines

The specific mechanisms by which this compound may induce cell cycle arrest in cancer cell lines have not been elucidated in available research. Studies on analogous compounds have reported interference with various phases of the cell cycle, such as G2/M or S phase, often through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. Without direct experimental evidence, the impact of this compound on these critical cell cycle checkpoints remains unknown.

Dissipation of Bacterial Membrane Potential

Information regarding the ability of this compound to dissipate bacterial membrane potential is not available in the current scientific literature. The antibacterial activity of some coumarin derivatives has been linked to their ability to disrupt the integrity of the bacterial cell membrane, leading to a loss of membrane potential and subsequent cell death. However, whether the 5-fluoro-substituted derivative shares this mechanism is yet to be determined.

Ergosterol Biosynthesis Inhibition in Fungi

There is no direct evidence to suggest that this compound inhibits ergosterol biosynthesis in fungi. This is a well-established mechanism for many antifungal agents, particularly azoles, which target the enzyme lanosterol 14α-demethylase. While some coumarins exhibit antifungal properties, their mode of action is not always through the inhibition of ergosterol synthesis.

General Molecular Interactions with Biomolecules

The specific molecular interactions of this compound with biomolecules have not been characterized. The reactivity and binding affinity of a compound are significantly influenced by its electronic and steric properties. The introduction of a fluorine atom can alter these properties, potentially leading to unique interactions with proteins, nucleic acids, and other cellular components. However, without dedicated biophysical and biochemical studies, any discussion of its molecular interactions would be purely speculative.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the intrinsic properties of 5-Fluoro-4-hydroxy-2H-chromen-2-one.

Density Functional Theory (DFT) Calculations for Electronic Properties (HOMO-LUMO)

Density Functional Theory (DFT) calculations are a cornerstone for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited.

For coumarin (B35378) derivatives, these calculations are often performed using the B3LYP functional with a basis set like 6-311++G(d,p). researchgate.net Studies on similar fluorinated chromenone structures have shown that the HOMO and LUMO energies indicate the potential for charge transfer within the molecule, which is a crucial aspect of its reactivity and interaction with other molecules. researchgate.net For instance, in a related compound, the calculated HOMO and LUMO energies were found to be -8.369 eV and -3.380 eV, respectively, highlighting the molecule's capacity for internal charge transfer. researchgate.net The distribution of these frontier orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.

Optimized Geometry and Vibrational Frequency Analysis

To perform accurate theoretical calculations, the molecule's geometry must first be optimized to find its lowest energy conformation. DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are commonly used for this purpose. researchgate.netsemanticscholar.org The resulting optimized structural parameters, including bond lengths and bond angles, can then be compared with experimental data if available. For a similar heterocyclic compound, the correlation between calculated and experimental bond lengths and angles showed excellent agreement, with R² values of 0.972 and 0.998, respectively. semanticscholar.org

Following geometry optimization, vibrational frequency analysis is performed. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the molecule's infrared and Raman spectra. science.gov These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net For example, in a study of a related biphenyl (B1667301) compound, the vibrational assignments were proposed with the aid of Normal Coordinate Analysis (NCA). tandfonline.com

Chemical Reactivity Descriptors

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity. arxiv.org

Key descriptors include:

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (I - A) / 2, where I is the ionization potential and A is the electron affinity. arxiv.org

Electronic Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ -(I + A) / 2. arxiv.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). arxiv.org

For a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, these parameters were calculated as follows: chemical hardness was 0.04 eV, chemical potential was -0.22 eV, and the electrophilicity index was 0.58 eV. nih.gov These values provide a framework for comparing the reactivity of this compound with other compounds.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Affinity with Target Proteins

Molecular docking simulations can estimate the binding affinity between a ligand and a protein, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). arxiv.org A more negative binding affinity suggests a stronger and more stable interaction.

For instance, in a study of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, a series of compounds with a similar chromenone core, the binding free energies against the human estrogen receptor alpha protein ranged from -9.6 to -7.5 kcal/mol. d-nb.info Another study on biscoumarin derivatives targeting α-glucosidase reported binding affinity scores that indicated promising inhibitory potential. nih.gov These examples highlight how docking studies can be used to screen and rank potential drug candidates based on their predicted binding affinities to a target protein.

Identification of Key Amino Acid Residues in Binding Pockets

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the protein's binding pocket. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is pivotal in drug design for predicting the activity of novel compounds and optimizing lead structures.

In the context of 4-hydroxycoumarin (B602359) derivatives, QSAR studies have been employed to elucidate the structural features that govern their various biological effects. mdpi.com These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges, dipole moment).

For instance, a QSAR study on a series of coumarin derivatives might reveal that the presence of electron-withdrawing groups at specific positions on the coumarin ring enhances a particular biological activity. nih.gov The general purpose of a QSAR study is to predict the biological activity and physicochemical properties and to rationalize the mechanisms of action within a series of chemicals. mdpi.com By developing a robust QSAR model, researchers can virtually screen a library of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing, thereby saving significant time and resources.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Coumarin Derivatives

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Constitutional | Molecular Weight (MW) | Affects absorption and distribution. |

| Number of H-bond donors/acceptors | Influences binding to biological targets. | |

| Topological | Balaban J index | Relates to molecular branching and shape. |

| Kier & Hall connectivity indices | Describe the degree of branching in a molecule. | |

| Geometric | Molecular Surface Area (MSA) | Impacts solubility and transport properties. |

| Molecular Volume | Relates to the size and fit within a binding pocket. | |

| Electronic | Dipole Moment | Influences intermolecular interactions. |

| Partial Charges on Atoms | Key for electrostatic interactions with receptors. | |

| HOMO/LUMO energies | Relate to the molecule's reactivity. |

This table is illustrative and based on general QSAR principles and studies on related coumarin compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the conformational flexibility of a ligand and the stability of its complex with a biological target, such as a protein or enzyme.

In a hypothetical MD simulation of this compound bound to a target enzyme, the simulation would start with the docked pose of the molecule in the active site. The system would then be solvated and subjected to a period of simulation under physiological conditions. The resulting data would allow for the calculation of binding free energies, providing a quantitative measure of the binding affinity. nih.gov Such studies are crucial for validating docking results and for providing a more dynamic picture of the binding event. nih.govresearchgate.net

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein and the ligand within the binding site. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein that may be important for binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key interactions that contribute to binding affinity and specificity. |

| Binding Free Energy (e.g., MM/PBSA, MM/GBSA) | Estimates the free energy of binding of the ligand to the protein. | Provides a quantitative prediction of binding affinity. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Can indicate conformational changes in the protein upon ligand binding. |

This table is illustrative and based on general MD simulation principles and studies on related coumarin compounds.

Computational ADMET Prediction Studies for Drug-Likeness (excluding toxicity results)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. Computational methods play a significant role in the early prediction of these properties, helping to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics.

For 4-hydroxycoumarin derivatives, various in silico models are used to predict their drug-likeness. nih.govresearchgate.netexcli.denih.gov One of the most widely used set of guidelines is Lipinski's Rule of Five, which identifies key physicochemical properties that influence a compound's oral bioavailability. chemrevlett.com Beyond Lipinski's rules, other parameters such as the number of rotatable bonds, polar surface area (PSA), and aqueous solubility are also considered important for drug-likeness.

Computational tools can predict a range of ADME properties for a molecule like this compound. These predictions are based on its chemical structure and are compared against the ranges observed for known orally bioavailable drugs. For example, a low polar surface area is generally associated with better permeability across cell membranes, including the blood-brain barrier.

Table 3: Predicted Drug-Likeness and ADME Properties for a Hypothetical Compound Like this compound

| Property | Predicted Value/Range | Desired Range for Drug-Likeness |

| Molecular Weight (MW) | ~180 g/mol | < 500 g/mol |

| LogP (Octanol-water partition coefficient) | 1.5 - 2.5 | < 5 |

| Number of H-bond Donors | 1 (the hydroxyl group) | ≤ 5 |

| Number of H-bond Acceptors | 3 (the carbonyl and ether oxygens) | ≤ 10 |

| Polar Surface Area (PSA) | 50 - 70 Ų | < 140 Ų |

| Number of Rotatable Bonds | 0 | < 10 |

| Aqueous Solubility (LogS) | Moderately soluble | > -4 |

Note: The values in this table are estimations for a compound with the structure of this compound based on general predictive models and are for illustrative purposes only.

Biological Evaluation in Pre Clinical Research Models

In Vitro Cytotoxicity and Antiproliferative Studies

The in vitro evaluation of these compounds against various cancer cell lines has revealed significant cytotoxic and antiproliferative effects, suggesting their potential as anticancer agents.

Against Human Cancer Cell Lines

Derivatives of 5-Fluoro-4-hydroxy-2H-chromen-2-one have demonstrated a broad spectrum of activity against several human cancer cell lines. For instance, hybrids of 5-fluorouracil (B62378) (5-FU) and genistein, a naturally occurring isoflavone, have shown notable cytotoxicity. One such hybrid, 4a , displayed IC₅₀ values of 62.73 µM and 50.58 µM against SW480 and SW620 human colon adenocarcinoma cells, respectively. nih.gov Another hybrid, 4g , was particularly effective against SW620 cells with an IC₅₀ value of 36.84 µM. nih.gov These compounds were found to be more selective towards cancer cells than the parent compounds. nih.gov

Further studies on 5-FU hybrids revealed that a chalcone (B49325) hybrid, Hybrid B , exhibited inhibitory activity against Hep-G2 (liver cancer), RD (rhabdomyosarcoma), LU-1 (lung cancer), and FL (amnion) cells with IC₅₀ values of 4.68, 10.84, 11.87, and 8.17 µM, respectively. nih.gov Another hybrid, A5 , showed potent activity against the HCT-116 human colon carcinoma cell line with an IC₅₀ value of 0.13 µM. nih.gov

Benzylsulfone coumarin (B35378) derivatives have also been investigated. Specifically, 3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2H-chromen-2-one (5h) and 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2H-chromen-2-one (5m) demonstrated broad-spectrum anti-tumor activities against Hela (cervical cancer), HepG2, H1299 (lung cancer), HCT-116, and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 18.1 to 42.1 µM. frontiersin.org

A series of thiazolylcoumarin derivatives were synthesized and evaluated for their antitumor efficacy. nih.gov Among them, compounds 5f, 5h, 5m, and 5r showed promising activity against the Hela cell line. nih.gov Furthermore, a new biscoumarin, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35) , was found to inhibit the proliferation of H1299 and Lewis lung cancer cells. researchgate.net

Coumarin-sulfonamide derivatives have also been explored for their anticancer potential. mdpi.com A majority of these derivatives exhibited good cytotoxic activity against MDA-MB-231 (breast cancer) and KB (oral epidermoid carcinoma) cell lines. mdpi.com Notably, compound 9c was the most potent against MDA-MB-231 cells, with an IC₅₀ value of 9.33 μM, which is comparable to that of 5-fluorouracil. mdpi.com

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Hybrid 4a | SW480 | 62.73 ± 7.26 |

| SW620 | 50.58 ± 1.33 | |

| Hybrid 4g | SW620 | 36.84 ± 0.71 |

| Hybrid A5 | HCT-116 | 0.13 |

| Hybrid B | Hep-G2 | 4.68 |

| RD | 10.84 | |

| LU-1 | 11.87 | |

| FL | 8.17 | |

| 5h | Hela, HepG2, H1299, HCT-116, MCF-7 | 18.1 - 32.6 |

| 5m | Hela, HepG2, H1299, HCT-116, MCF-7 | 29.3 - 42.1 |

| 9c | MDA-MB-231 | 9.33 |

Against Non-Human Cell Lines

The cytotoxic evaluation of these compounds has also been extended to non-human cell lines to assess their selectivity. For instance, thiazolylcoumarin derivatives were tested against the COS-7 (kidney fibroblast) cancer cell line. nih.gov Compounds 5h and 5r demonstrated outstanding efficacy against this cell line. nih.gov The selectivity of these compounds is a crucial factor, and it was observed that some of the synthesized hybrids were more cytotoxic towards cancer cells than non-malignant cell lines like HaCaT and CHO-K1. nih.gov For example, 5-FU/Chalcone hybrid C showed lower toxicity against normal VERO cells (IC₅₀ = 15.04 µM) compared to 5-FU (IC₅₀ = 3.33 µM). nih.gov Similarly, thiazolylcoumarin derivatives 5h, 5m, and 5r were more selective towards cancer cells than the normal W138 cell line. nih.gov

In Vitro Antimicrobial Efficacy Assessments

In addition to their anticancer properties, derivatives of this compound have been evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity Against Gram-Positive Bacteria

Several novel series of 2H-chromen-2-one derivatives have shown promising antibacterial activity against Gram-positive bacteria. A series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives were synthesized and evaluated. tandfonline.com Compounds 4d, 4h, and 4i exhibited potent in vitro antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 µg/mL, which is comparable to the standard drug ciprofloxacin (B1669076) (MIC = 0.5 µg/mL). tandfonline.comtandfonline.com

Another study focused on 3-((dicyclohexylamino)(substituted phenyl/heteryl)-methyl)-4-hydroxy-2H-chromen-2-one derivatives. mdpi.com Compound 4e , with a 2,4-difluoro group, was identified as the most active antibacterial agent, showing significant activity against Bacillus subtilis and Staphylococcus aureus. mdpi.com Compound 4c , with a 2,6-dichloro group, also demonstrated good activity with MIC values of 48 µg/mL for B. subtilis and 50 µg/mL for S. aureus. mdpi.com

Furthermore, newly synthesized indole (B1671886) and coumarin derivatives have been investigated for their antibacterial potential against S. aureus. mdpi.com Other research has also reported the synthesis of 2H-chromen-2-one derivatives and their evaluation against Staphylococcus aureus and Bacillus cereus. sciencepublishinggroup.comresearchgate.net Some of these compounds displayed significant bacteriostatic and bactericidal activity. sciencepublishinggroup.comresearchgate.net

Table 2: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4d | Staphylococcus aureus | 0.25 - 1 |

| Bacillus subtilis | 0.25 - 1 | |

| 4h | Staphylococcus aureus | 0.25 - 0.5 |

| Bacillus subtilis | 0.25 - 0.5 | |

| 4i | Staphylococcus aureus | 0.25 - 1 |

| Bacillus subtilis | 0.25 - 1 | |

| 4c | Bacillus subtilis | 48 |

| Staphylococcus aureus | 50 |

Antibacterial Activity Against Gram-Negative Bacteria

The antibacterial efficacy of these coumarin derivatives has also been assessed against Gram-negative bacteria. The same series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives mentioned earlier (4d, 4h, and 4i ) also showed potent activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values between 0.25 and 1 µg/mL. tandfonline.comtandfonline.com

The 3-((dicyclohexylamino)(substituted phenyl/heteryl)-methyl)-4-hydroxy-2H-chromen-2-one derivative 4e (with a 2,4-difluoro group) was the most effective against E. coli. mdpi.com Compound 4c (with a 2,6-dichloro group) also showed an MIC of 50 µg/mL against E. coli. mdpi.com

Other studies have also confirmed the activity of various 2H-chromen-2-one derivatives against E. coli and P. aeruginosa. sciencepublishinggroup.comresearchgate.netscielo.org.za For instance, some novel coumarin derivatives demonstrated good activity against Pseudomonas aeruginosa and Escherichia coli. scielo.org.za

Table 3: Antibacterial Activity of this compound Derivatives Against Gram-Negative Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4d | Escherichia coli | 0.25 - 1 |

| Pseudomonas aeruginosa | 0.25 - 1 | |

| 4h | Escherichia coli | 0.25 - 0.5 |

| Pseudomonas aeruginosa | 0.25 - 0.5 | |

| 4i | Escherichia coli | 0.25 - 1 |

| Pseudomonas aeruginosa | 0.25 - 1 | |

| 4c | Escherichia coli | 50 |

| 4e | Escherichia coli | - |

Antifungal Activity Against Fungal Strains

The antifungal potential of this compound derivatives has been investigated against several fungal strains. A series of 3-((dicyclohexylamino)(substituted phenyl/heteryl)methyl)-4-hydroxy-2H-chromen-2-one derivatives were screened for their in vitro antifungal activity. mdpi.com Compound 4k , which has a 4-hydroxy-3-ethoxy group on the phenyl ring, was found to be the most potent antifungal agent against Candida albicans, Aspergillus niger, and Aspergillus flavus. mdpi.com

Other studies have also reported the antifungal activity of coumarin derivatives against various fungal pathogens. cabidigitallibrary.orgresearchgate.net For example, some derivatives have shown activity against Candida albicans, Aspergillus fumigatus, Aspergillus niger, and Fusarium oxysporum. cabidigitallibrary.orgresearchgate.netnih.gov The antifungal activity of some compounds was found to be comparable to standard drugs like miconazole (B906) and fluconazole. mdpi.commdpi.com

Table 4: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Activity |

|---|---|---|

| 4k | Candida albicans | Most active |

| Aspergillus niger | Most active | |

| Aspergillus flavus | Most active |

In Vitro Antioxidant Activity Evaluations

No published studies containing data on the in vitro antioxidant activity of this compound were identified.

In Vitro Anti-inflammatory Investigations

No published studies containing data on the in vitro anti-inflammatory activity of this compound were identified.

In Vivo Efficacy Studies in Non-Human Animal Models (e.g., phytotoxicity in plants)

No published studies containing data on the in vivo phytotoxicity or other efficacy studies in non-human animal models for this compound were identified.

Advanced Analytical Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms. For a fluorinated compound like 5-Fluoro-4-hydroxy-2H-chromen-2-one, ¹H, ¹³C, and ¹⁹F NMR are all crucial.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In the aromatic region of a related compound, 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one, proton signals appear between δ 7.25 and 7.94 ppm ceon.rs. The C-5 proton typically appears as a doublet of doublets ceon.rs. For this compound, the protons on the aromatic ring (H-6, H-7, H-8) would show complex splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) coupling. The enolic hydroxyl proton at C-4 is expected to appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, as seen in similar 4-hydroxycoumarin (B602359) derivatives ceon.rsrsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The carbonyl carbon of the lactone ring (C-2) in 4-hydroxycoumarin derivatives is typically observed around δ 161-162 ppm ceon.rs. The carbon bearing the hydroxyl group (C-4) is found significantly downfield, for instance at δ 178.3 ppm in a derivative ceon.rs. The carbon atom directly bonded to the fluorine (C-5) in this compound is expected to show a large one-bond C-F coupling constant (¹JCF). In a similar compound, 5-fluoro-2-oxo-2H-chromene-3-carboxylic acid, the fluorinated carbon (C-5) signal appears at δ 159.0 ppm with a large coupling constant of J = 254 Hz rsc.org. Other aromatic carbons will also exhibit smaller long-range C-F couplings.

¹⁹F NMR Spectroscopy: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds wikipedia.orgbiophysics.org. It offers a wide range of chemical shifts, making it very sensitive to the local electronic environment wikipedia.orgbiophysics.org. For this compound, the spectrum would show a single resonance for the fluorine atom at the C-5 position. The chemical shift would be characteristic of an aryl fluoride (B91410). This signal would be split into a multiplet due to coupling with the ortho- and meta-protons (H-6 and H-4 if tautomerism occurs) on the aromatic ring.

| Technique | Atom | Expected Chemical Shift (δ) / ppm | Key Expected Features |

|---|---|---|---|

| ¹H NMR | Ar-H (C6, C7, C8) | ~7.0 - 8.0 | Multiplets due to H-H and H-F coupling |

| 4-OH | >10 | Broad singlet | |

| ¹³C NMR | C-2 (C=O) | ~161 | Singlet |

| C-4 (C-OH) | ~178 | Singlet | |

| C-5 (C-F) | ~159 | Doublet with large ¹JCF coupling (~250 Hz) | |

| ¹⁹F NMR | C5-F | ~ -110 to -120 | Multiplet due to coupling with aromatic protons |

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns chemguide.co.ukwikipedia.org. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

For this compound (C₉H₅FO₃), the expected exact mass of the molecular ion [M]⁺ would be approximately 180.0223 g/mol . Techniques like electrospray ionization (ESI) might show the protonated molecule [M+H]⁺ rsc.org.

The fragmentation of coumarin (B35378) derivatives in the mass spectrometer often follows predictable pathways rsc.org. A common fragmentation pattern for coumarins is the retro-Diels-Alder reaction, leading to the loss of carbon monoxide (CO) or other small neutral molecules miamioh.edu. For this compound, key fragmentation pathways would likely involve:

Loss of CO: A characteristic fragmentation for lactones, leading to a fragment ion [M-CO]⁺.

Loss of CHO: Cleavage adjacent to the carbonyl group.

Cleavage of the heterocyclic ring: Leading to fragments corresponding to the fluorinated benzene (B151609) ring.

The presence of the fluorine atom serves as a distinctive marker in the mass spectrum, ensuring that fragments containing it are easily identified.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands. In related 4-hydroxycoumarin derivatives, a strong absorption band for the lactone carbonyl (C=O) stretching vibration is observed in the region of 1680-1720 cm⁻¹ ceon.rs. A broad absorption band corresponding to the O-H stretching of the hydroxyl group is expected between 3200 and 3600 cm⁻¹ ceon.rs. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range, and the C-F bond would show a strong absorption in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Coumarins are known to be chromophoric and often fluorescent. The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of the extended conjugated system of the chromen-2-one core. Typically, coumarins exhibit two or more absorption maxima between 250 and 400 nm, corresponding to π→π* transitions. The exact position of these maxima can be influenced by substituents and the solvent used.

| Technique | Functional Group / Transition | Expected Absorption Range |

|---|---|---|

| IR | O-H stretch (hydroxyl) | 3200 - 3600 cm⁻¹ (broad) |

| IR | C=O stretch (lactone) | 1680 - 1720 cm⁻¹ (strong) |

| IR | C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ |

| IR | C-F stretch | 1000 - 1300 cm⁻¹ (strong) |

| UV-Vis | π→π* transitions | 250 - 400 nm |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state nih.gov. This technique can unambiguously establish the connectivity, conformation, and, for chiral molecules, the absolute stereochemistry nih.govnih.gov. To perform this analysis, a high-quality single crystal of the compound is required nih.gov.

For this compound, which is achiral, an X-ray crystal structure would provide precise data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the bicyclic chromenone system and reveal the intermolecular interactions, such as hydrogen bonding involving the 4-hydroxyl group and the lactone carbonyl, that dictate the crystal packing arrangement. Studies on similar fluorinated chromenone structures have utilized this technique to detail molecular geometry and intermolecular contacts like hydrogen bonds and C-F···π interactions.

Elemental Analysis (CHN) for Purity and Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The results are used to confirm the empirical formula of a synthesized compound, which, when combined with molecular weight data from mass spectrometry, confirms the molecular formula. This analysis serves as a crucial check for purity.

For this compound, with the molecular formula C₉H₅FO₃, the theoretical elemental composition would be:

Carbon (C): 60.01%

Hydrogen (H): 2.80%

Experimental values obtained for a pure sample should be within ±0.4% of these calculated values, which is a standard criterion for purity confirmation in synthetic chemistry ceon.rs.

Potential Research Applications and Future Perspectives

Development of Chemical Probes for Biological Target Validation

The inherent fluorescence of the coumarin (B35378) core, combined with the modulating effects of fluorine substitution, makes fluorinated 4-hydroxycoumarins prime candidates for the development of sophisticated chemical probes. These probes are instrumental in biological target validation, allowing for the visualization and study of small-molecule engagement with protein targets within living cells. nih.gov

Research has demonstrated that monofluorinated coumarins can be substantially less susceptible to active cellular efflux compared to other fluorophores, leading to higher cellular permeability and more effective engagement with intracellular targets like microtubules. nih.gov For instance, studies on monofluorinated analogues of 7-hydroxycoumarin-3-carboxylic acid, when attached to the anticancer agent paclitaxel, created molecular probes that facilitated cellular imaging and binding assays in living cells without the need for efflux inhibitors. nih.gov

Furthermore, the rational redesign of the coumarin scaffold has led to the creation of Fluoro-Coumarins (FCs), which are low molecular weight, uncharged dyes with emissions in the far-red and near-infrared (NIR) ranges. rsc.org These FC dyes exhibit high environmental sensitivity and have shown specificity for staining lipid droplets and the nucleus in live cells, highlighting their potential. rsc.org The development of probes from 5-fluoro-4-hydroxy-2H-chromen-2-one could similarly yield tools with unique photophysical properties, enabling researchers to validate new biological targets and elucidate complex cellular mechanisms.

Table 1: Examples of Fluorinated Coumarins as Fluorescent Probes This table is based on research on related fluorinated coumarin structures and illustrates the potential applications for this compound.

| Fluorinated Coumarin Type | Application | Key Finding | Reference |

| Monofluorinated 7-hydroxycoumarin-3-carboxamides | Molecular probes for microtubule binding | Less susceptible to cellular efflux, enabling imaging in live cells without efflux inhibitors. | nih.gov |

| Fluoro-Coumarins (FCs) | Far-red and NIR imaging | Low molecular weight dyes that exhibit selective staining of lipid droplets and nuclei. | rsc.org |

| 4-Trifluoromethyl-7-amino coumarin | Fluorescent hyaluronic acid derivatives | Fluorescence intensity is stable over a wide pH range, though sensitive to temperature and certain metal ions. | sciengine.com |

Exploration in Agrochemical Design (e.g., herbicides, pesticides)

The 4-hydroxycoumarin (B602359) framework is a well-established scaffold in agrochemical development, most notably as anticoagulant rodenticides. mdpi.com The introduction of fluorine into this structure presents a promising strategy for discovering new herbicides and pesticides with enhanced efficacy and novel modes of action. arabjchem.org Fluorine can modulate physicochemical properties critical for agrochemicals, such as metabolic stability and membrane permeability. arabjchem.org

Recent research highlights this potential:

A series of new coumarin amide derivatives bearing fluorine were designed as potential fungicides. One compound, C5 (structure not specified), demonstrated remarkable fungicidal activity against several plant pathogens, including Alternaria alternata and Colletotrichum gloeosporioides, even surpassing the commercial fungicide kresoxim-methyl (B120586) in some cases. arabjchem.org

In another study, novel fluorinated amide coumarin derivatives were synthesized and tested for herbicidal activity. Several compounds exhibited marked inhibition against the stem growth of weeds like Digitaria sanguinalis and Chenopodium glaucum, with activity levels comparable to the commercial herbicide acetochlor. sioc-journal.cn

The furocoumarin skeleton, which can be synthesized from 4-hydroxycoumarins, is also prevalent in agrochemicals. acs.org This suggests that this compound could serve as a key intermediate for a new generation of fluorinated furocoumarin-based agrochemicals.